molecular formula C21H29NO B312285 N-(1-naphthyl)undecanamide

N-(1-naphthyl)undecanamide

Cat. No.: B312285
M. Wt: 311.5 g/mol
InChI Key: MIBYOPYAZZTPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthyl)undecanamide is a specialized organic compound characterized by a naphthyl group (a fused bicyclic aromatic system) linked to an undecanamide chain (CH₃(CH₂)₁₀CONH-). This compound is primarily utilized as a bidentate ligand in the synthesis of luminescent organoboron polymers. The naphthyl moiety provides structural rigidity and π-conjugation, which enhance fluorescence properties, while the long alkyl chain (undecanamide) improves solubility and reduces intermolecular quenching in polymeric systems . Its application in materials science, particularly in optoelectronic devices, stems from its ability to coordinate with boron centers, forming stable complexes with high quantum yields (ΦF = 0.65) .

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

N-naphthalen-1-ylundecanamide

InChI

InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-17-21(23)22-20-16-12-14-18-13-10-11-15-19(18)20/h10-16H,2-9,17H2,1H3,(H,22,23)

InChI Key

MIBYOPYAZZTPCE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

N-(5-Iodoquinolin-8-yl)undecanamide

Structural Features: Replaces the naphthyl group with a 5-iodoquinolin-8-yl group (a nitrogen-containing heterocycle with an iodine substituent) while retaining the undecanamide chain. Applications: Used in organoboron polymers synthesized via Sonogashira-Hagihara cross-coupling. The iodine atom enhances electron-withdrawing effects, and the quinoline nitrogen improves coordination stability. Performance: Achieves a quantum yield of 0.65, higher than its counterpart, (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide (shorter hexanamide chain), demonstrating the critical role of alkyl chain length in fluorescence efficiency .

N-(Quinolin-8-yl)acetamide

Structural Features: Substitutes the undecanamide chain with a shorter acetamide group (CH₃CONH-) and lacks the iodine substituent. Applications: Forms rigid organoboron polymers with electron-donating/accepting motifs. Performance: Lower quantum yield (ΦF = 0.53) compared to N-(1-naphthyl)undecanamide, but fluorinated groups (e.g., -C8F17) can enhance luminescence, highlighting the interplay between substituents and optoelectronic properties .

N-(1-Naphthyl)phthalamic Acid (NPA)

Structural Features: Replaces the undecanamide chain with a phthalamic acid group (two carboxylic acid derivatives). Applications: Functions as an auxin transport inhibitor in plant biology, inducing pseudonodule formation in non-nodulating mutants. Key Difference: Despite sharing the naphthyl group, the phthalamic acid moiety shifts its utility to biological systems, emphasizing how functional groups dictate application domains .

N-(1-Naphthyl)ethylenediamine

Structural Features : Contains an ethylenediamine group (-NHCH₂CH₂NH₂) instead of the undecanamide chain.
Applications : Primarily used in chemical synthesis and industrial processes (e.g., dye intermediates or coordination chemistry). Market data indicate its consumption in sectors like pharmaceuticals and agrochemicals .

1-Undecanamine Derivatives (e.g., N-Methyl-N-undecyl-1-undecanamine)

Structural Features: Substitutes the amide group with a tertiary amine, retaining the undecan chain. Applications: Likely employed as surfactants or corrosion inhibitors due to the amine group’s basicity and solubility in nonpolar media. Contrast: The absence of the naphthyl group and amide linkage reduces aromatic conjugation, limiting optoelectronic applications .

Research Findings and Implications

  • Alkyl Chain Length : Longer chains (e.g., undecanamide vs. acetamide) improve solubility and reduce aggregation, critical for high quantum yields in polymers .
  • Substituent Effects : Electron-withdrawing groups (e.g., iodine, -C8F17) enhance luminescence by stabilizing excited states .
  • Functional Group Diversity : Amide vs. amine vs. acid groups redirect applications from materials science to biology or industrial chemistry .

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